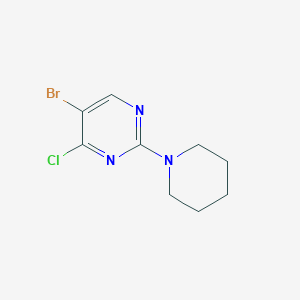
Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-
Overview
Description
5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.56 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with bromine, chlorine, and a piperidinyl group. It is a versatile small molecule scaffold used primarily in research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 5-bromo-4-chloro-2-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products:
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of pharmaceuticals, particularly as a scaffold for the synthesis of potential drug candidates.
Industry:
Mechanism of Action
The specific mechanism of action for 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in cellular processes. The presence of halogen atoms and a piperidinyl group may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
Uniqueness: 5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is unique due to the specific combination of bromine, chlorine, and piperidinyl substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold in research and development .
Properties
IUPAC Name |
5-bromo-4-chloro-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPKIBMGSHKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359181 | |
| Record name | Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62880-68-6 | |
| Record name | 5-Bromo-4-chloro-2-(1-piperidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62880-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















